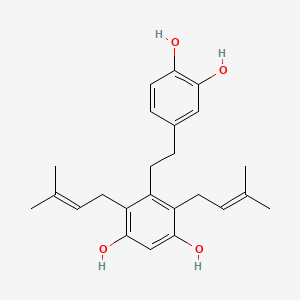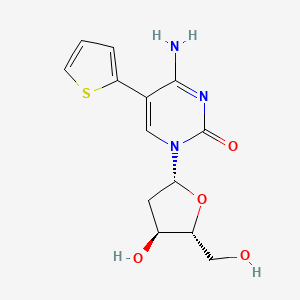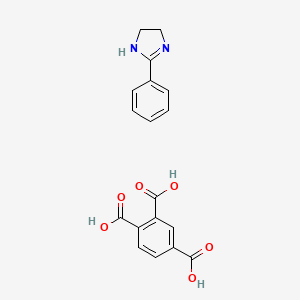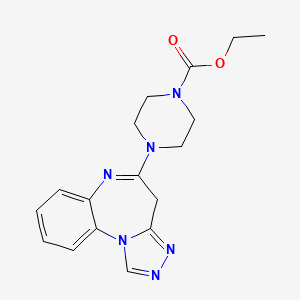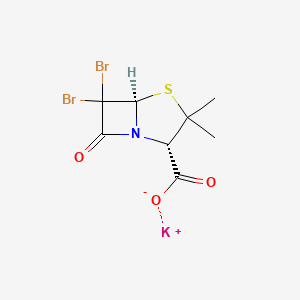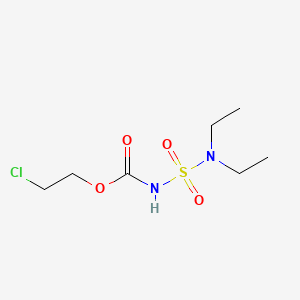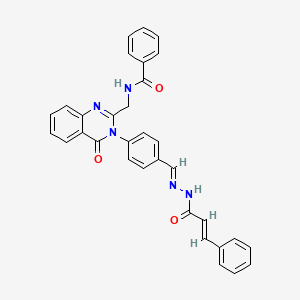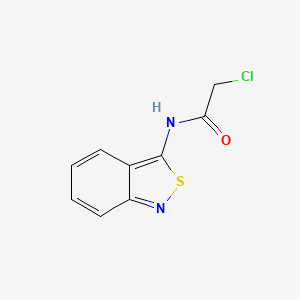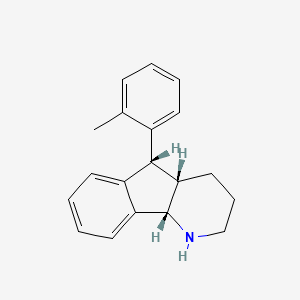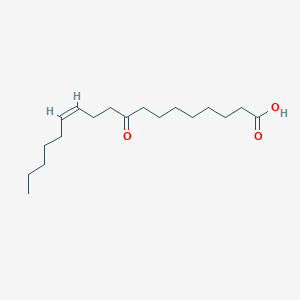
12-Octadecenoic acid, 9-oxo-, (12Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Octadecenoic acid, 9-oxo-, (12Z)-, also known as (12Z)-9-Oxo-12-octadecenoic acid, is a fatty acid derivative with the molecular formula C18H32O3. This compound is characterized by the presence of a double bond at the 12th carbon and a keto group at the 9th carbon. It is a member of the oxo-fatty acids family, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Octadecenoic acid, 9-oxo-, (12Z)- can be achieved through several methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z- and 13-oxo-9Z,11E,15E-octadecatrienoic acids.
Industrial Production Methods
Industrial production of 12-Octadecenoic acid, 9-oxo-, (12Z)- typically involves the large-scale extraction and purification of the compound from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
12-Octadecenoic acid, 9-oxo-, (12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-fatty acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The double bond in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of various oxo-fatty acids.
Reduction: Conversion to 12-hydroxy-9-octadecenoic acid.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
12-Octadecenoic acid, 9-oxo-, (12Z)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Industry: Utilized in the production of bio-based materials and as an additive in various products.
Wirkmechanismus
The mechanism of action of 12-Octadecenoic acid, 9-oxo-, (12Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the mitochondrial regulation pathway . The compound’s effects are mediated through the modulation of gene expression and protein activity, leading to cellular responses such as cell cycle arrest and programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 12-Ketooleic acid
- 12-Oxo-9Z-octadecenoic acid
- 9-Oxo-10E,12Z,15Z-octadecatrienoic acid
- 13-Oxo-9Z,11E,15E-octadecatrienoic acid
Uniqueness
12-Octadecenoic acid, 9-oxo-, (12Z)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits unique reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
112543-32-5 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(Z)-9-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6- |
InChI-Schlüssel |
BKJBXNYJVJPQLE-VURMDHGXSA-N |
Isomerische SMILES |
CCCCC/C=C\CCC(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCCC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
